molecular formula C22H26N4O5 B2742441 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1903546-22-4

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one

Cat. No. B2742441
CAS RN: 1903546-22-4
M. Wt: 426.473
InChI Key: MHCDJDCTWVHRFL-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N4O5 and its molecular weight is 426.473. The purity is usually 95%.
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Scientific Research Applications

G Protein-Biased Dopaminergics

The discovery of G protein-biased dopaminergics with pyrazolo[1,5-a]pyridine substructures highlights the potential of these compounds in modulating dopamine receptor activities. Such compounds have shown promise as high-affinity dopamine receptor partial agonists, favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This characteristic is significant for designing novel therapeutics for conditions like psychosis, indicating a potential research application for similar compounds (Möller et al., 2017).

Antimicrobial Activity

Synthesis and evaluation of pyridine derivatives, including those with similar structural motifs, have demonstrated variable and modest antimicrobial activity against bacteria and fungi. The potential for these compounds to serve as bases for developing new antimicrobial agents further underscores their significance in scientific research aimed at combating infectious diseases (Patel, Agravat, & Shaikh, 2011).

Synthesis and Binding Assays

Studies involving the synthesis and in vitro receptor binding assay of pyrazolo[1,5-a]pyridines have contributed to the understanding of their interaction with dopamine receptors, suggesting their utility in exploring neurological pathways and disorders. The findings from these studies can aid in the development of potential dopamine receptor ligands, which are relevant for researching neurological conditions and potential treatments (Guca, 2014).

Conformational and Molecular Interaction Studies

Research on the molecular interaction of antagonist compounds with receptors, such as the CB1 cannabinoid receptor, involves detailed conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models. These studies provide insights into the structural requirements for receptor binding and activity, which are crucial for designing drugs with specific therapeutic effects. This approach to understanding receptor-ligand interactions is applicable to a wide range of compounds, including those with complex structures (Shim et al., 2002).

Novel Synthesis Methods

Advancements in the synthesis of heterocyclic compounds, including those containing the pyrazolo[1,5-a]pyridine moiety, highlight the continuous development of methodologies for creating compounds with potential therapeutic applications. These synthesis techniques are pivotal for the exploration of new drugs and materials, reflecting the broad applicability of such compounds in scientific research (Gabriele et al., 2006).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-15(31-17-5-6-19-20(13-17)30-14-29-19)21(27)24-8-10-25(11-9-24)22(28)18-12-16-4-2-3-7-26(16)23-18/h5-6,12-13,15H,2-4,7-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCDJDCTWVHRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one

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